

Technical Guide: Characterization and Application of Hydroxymethyl Clenbuterol-d6

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Compound of Interest

Compound Name: Hydroxymethyl Clenbuterol-d6

CAS No.: 1346601-00-0

Cat. No.: B585725

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Physicochemical Characterization

Hydroxymethyl clenbuterol-d6 is a stable isotope-labeled metabolite of the

-agonist clenbuterol. It serves as the "Gold Standard" Internal Standard (IS) for the quantification of clenbuterol metabolites, offering superior compensation for matrix effects compared to the use of parent drug IS (Clenbuterol-d9) due to matched chromatographic retention and ionization efficiency.

Molecular Identity[1]

- Chemical Name: 4-Amino-3,5-dichloro-

-[[(2-hydroxy-1,1-(dimethyl-d6)ethyl)amino]methyl]benzenemethanol[1][2][3]

- CAS Number: 1346601-00-0[1][2][4][5][6]

- Molecular Formula:

[1][5]

- Molecular Weight: 299.23 g/mol [1][4][5]

- Appearance: Typically an off-white to pale yellow solid.

- Solubility: Soluble in methanol, DMSO, and slightly soluble in water.

Structural Logic & Deuterium Placement

Unlike Clenbuterol-d9 (where the entire tert-butyl group is deuterated), **Hydroxymethyl clenbuterol-d6** typically carries the isotopic label on the two remaining methyl groups of the oxidized tert-butyl moiety.

- Parent Structure (Clenbuterol): Contains a tert-butyl group
.
- Metabolic Modification: One methyl group is oxidized to a hydroxymethyl group (
).
- Isotopic Labeling: The remaining two methyl groups are fully deuterated (
).
- Resulting Moiety:
.

Mass Spectrometry Profile (Calculated)

The presence of two Chlorine atoms (

and

) creates a distinct isotopic envelope that must be accounted for in MS method development.

Isotope Combination	Mass Contribution (approx)	Abundance Ratio
M (Monoisotopic)	299.23	100% (Base)
M+2 ()	301.23	~64%
M+4 ()	303.23	~10%

“

Critical Note: The molecular weight of 299.23 represents the monoisotopic mass utilizing

and

. When setting Q1 (Quadrupole 1) parameters, use m/z 299.1 or 299.2, not the average weight.

Isotopic Purity & Enrichment Analysis

In trace analysis (pg/mL levels), the purity of the internal standard is not just about chemical purity (>98%); it is about Isotopic Purity. The presence of unlabeled (

) or partially labeled (

) isotopologues in your IS can lead to false positives or overestimation of the analyte.

The "Isotopic Leak" Phenomenon

If your **Hydroxymethyl clenbuterol-d6** standard contains 0.5% of the

form (Hydroxymethyl clenbuterol), spiking this IS into a blank urine sample will produce a signal in the analyte channel (m/z 293).

Calculation of Contribution:

Where

is the IS concentration and

is the volume added.

Determining Isotopic Enrichment (Protocol)

Do not rely solely on the Certificate of Analysis (CoA). Verify enrichment upon receipt.

Step 1: Direct Infusion MS Infuse a 1 µg/mL solution (in 50:50 MeOH:H₂O + 0.1% Formic Acid) at 10 µL/min.

Step 2: Scan Range Acquire profile data from m/z 290 to 305.

Step 3: Calculate Atom % D Use the peak intensities (

) of the isotopologues. For a d₆ molecule, the theoretical distribution follows a binomial expansion based on the deuterium enrichment rate (

).

Acceptance Criteria:

- contribution: < 0.1% (Critical for doping control).
- Total Isotopic Purity: > 98% Deuterium incorporation.

Analytical Application: LC-MS/MS Workflow

The following protocol is designed for the quantification of Hydroxymethyl clenbuterol in human urine, utilizing the d₆ analog as the internal standard.

Sample Preparation (Solid Phase Extraction)[7]

- Matrix: 2 mL Urine (Hydrolyzed with
-glucuronidase if measuring total metabolite).

- Internal Standard Spike: Add 20 μ L of **Hydroxymethyl clenbuterol-d6** (100 ng/mL).
- SPE Cartridge: Mixed-mode Cation Exchange (e.g., MCX or equivalent), 60 mg.
 - Condition: 2 mL MeOH, 2 mL Water.
 - Load: Sample (pH adjusted to 6.0).
 - Wash 1: 2 mL 0.1M HCl (Removes neutrals/acids).
 - Wash 2: 2 mL MeOH (Removes hydrophobic neutrals).
 - Elute: 2 mL 5% Ammonia in Methanol.
 - Dry: Evaporate under

at 40°C; reconstitute in 100 μ L Mobile Phase.

LC-MS/MS Conditions

- Column: C18, 1.7 μ m,

mm (e.g., UPLC BEH).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 4 minutes.

MRM Transitions (The Specificity Trap)

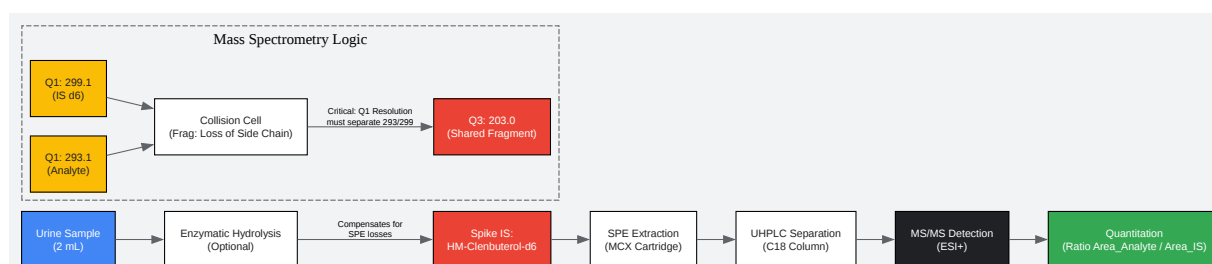
Hydroxymethyl clenbuterol fragments similarly to clenbuterol, often losing the side chain to form the dichlorobenzyl cation (m/z 203).

Compound	Precursor (Q1)	Product (Q3)	CE (eV)	Role	Note
Analyte	293.1	203.0	25	Quant	Loss of side chain
Analyte	293.1	132.0	35	Qual	Diagnostic
IS (d6)	299.1	203.0	25	Quant	Cross-Talk Risk

Technical Insight on Cross-Talk: Since the d6 label is located on the tert-butyl side chain, and the primary fragment (m/z 203) is the aromatic ring minus the side chain, both the Analyte and the IS produce the same product ion (m/z 203).

- Risk: If the Q1 isolation window is too wide (> 1.0 Da), the high concentration IS (299) might bleed into the Analyte channel (293) if there is tailing, though unlikely with a 6 Da mass difference.
- Mitigation: Ensure Q1 resolution is set to "Unit" or "High" (0.7 FWHM). Do not use "Open" or "Low" resolution modes.

Workflow Visualization



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Caption: Analytical workflow for Hydroxymethyl Clenbuterol showing the critical MS/MS logic where Q1 resolution is the primary safeguard against cross-talk due to the shared Q3 fragment.

Stability and Storage

Deuterated standards are generally stable but susceptible to Deuterium-Hydrogen Exchange (D/H Exchange) if stored improperly, particularly if the label is on an exchangeable position (e.g., -OH, -NH).

- Structure Check: In **Hydroxymethyl clenbuterol-d6**, the Deuterium is on the methyl carbons (C-D bonds). These are non-exchangeable under standard conditions.
- Storage: Store neat material at -20°C.
- Solution Stability: Stock solutions in Methanol are stable for 12 months at -20°C. Avoid acidic aqueous storage for prolonged periods to prevent potential degradation of the alcohol moiety.

References

- World Anti-Doping Agency (WADA). WADA Technical Document - TD2023IDCR: Minimum Criteria for Chromatographic-Mass Spectrometric Confirmation. [[Link](#)][7][8]
- Thevis, M., et al. "Mass spectrometric characterization of clenbuterol and its metabolites in human urine." Journal of Mass Spectrometry. [[Link](#)]
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